2-chloro-5-fluoro-N-(3-nitrophenyl)pyrimidin-4-amine
Overview
Description
2-chloro-5-fluoro-N-(3-nitrophenyl)pyrimidin-4-amine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with chlorine, fluorine, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-5-fluoro-N-(3-nitrophenyl)pyrimidin-4-amine typically involves multi-step reactions. One common method includes the reaction of 2-chloro-5-fluoropyrimidine with 3-nitroaniline in the presence of a base such as potassium carbonate (K₂CO₃) under reflux conditions . The reaction proceeds through nucleophilic aromatic substitution, where the amino group of 3-nitroaniline displaces the chlorine atom on the pyrimidine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 2-chloro-5-fluoro-N-(3-nitrophenyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium carbonate (K₂CO₃), reflux conditions.
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C) catalyst.
Oxidation: Various oxidizing agents depending on the desired product.
Major Products:
Nucleophilic Substitution: Substituted pyrimidines with different functional groups.
Reduction: 2-chloro-5-fluoro-N-(3-aminophenyl)pyrimidin-4-amine.
Oxidation: Oxidized derivatives of the original compound.
Scientific Research Applications
2-chloro-5-fluoro-N-(3-nitrophenyl)pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting kinase enzymes.
Materials Science: The compound can be used in the development of novel materials with specific electronic properties.
Biological Studies: It serves as a probe to study various biological pathways and interactions due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-chloro-5-fluoro-N-(3-nitrophenyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
2-chloro-5-fluoropyrimidine: A precursor in the synthesis of the target compound.
5-fluoro-2-amino pyrimidines: Used in similar applications, particularly in medicinal chemistry.
2-chloro-4-fluoro-5-nitrobenzotrichloride: Another compound with similar functional groups but different core structure.
Uniqueness: 2-chloro-5-fluoro-N-(3-nitrophenyl)pyrimidin-4-amine is unique due to the combination of its functional groups and the pyrimidine core, which provides specific reactivity and binding properties. This makes it a valuable compound for targeted applications in various scientific fields.
Properties
IUPAC Name |
2-chloro-5-fluoro-N-(3-nitrophenyl)pyrimidin-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClFN4O2/c11-10-13-5-8(12)9(15-10)14-6-2-1-3-7(4-6)16(17)18/h1-5H,(H,13,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGUOYCMLNIFGDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC2=NC(=NC=C2F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClFN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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